1-丙硫醇钠

描述

Sodium 1-propanethiolate is a sodium salt of 1-propanethiol, which is part of a broader class of compounds known as mercaptides. These salts are characterized by their solubility and freezing point depression properties in water, which have been studied across various concentrations. The solubility and freezing point depression measurements are crucial for understanding the physical properties of these salts and their potential applications in various industries .

Synthesis Analysis

The synthesis of sodium 1-propanethiolate and related compounds has been explored in several studies. For instance, sodium propynoate, a compound related to sodium 1-propanethiolate, was synthesized from propynoic acid and sodium hydroxide in a methanol solution . Although not directly related to sodium 1-propanethiolate, this synthesis pathway indicates the general approach of reacting an organic acid with sodium hydroxide to form the corresponding sodium salt. Additionally, sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates were synthesized from dialkylphenols through intermediate products, suggesting a multi-step synthesis process that could be relevant to the synthesis of sodium 1-propanethiolate .

Molecular Structure Analysis

The molecular structure of sodium 1-propanethiolate has not been directly detailed in the provided papers. However, the structure of sodium propynoate, a related compound, has been determined through X-ray crystallography, revealing a five-coordinate sodium ion with square-pyramidal geometry. This structure forms part of a two-dimensional polymer in the crystal plane, which is significant for understanding the solid-state properties of these sodium salts . The crystal structure of sodium-triphenylsilanethiolate-trihydrate, another related sodium thiolate, shows a zig-zag chain of hydrated cations covered by strongly oriented anions, which could provide insights into the structural characteristics of sodium 1-propanethiolate .

Chemical Reactions Analysis

The chemical reactivity of sodium 1-propanethiolate is not directly addressed in the provided papers. However, sodium dithionite has been shown to initiate the addition of halogenated compounds to allylaromatics, leading to the synthesis of conjugated dienes and other products . This indicates that sodium salts can play a role in facilitating chemical reactions, particularly in the presence of sodium dithionite, which could be relevant for understanding the reactivity of sodium 1-propanethiolate in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 1-propanethiolate have been studied, particularly in terms of solubility and freezing point depression in water. These properties are important for practical applications and can influence the handling and storage of the compound. The solubility curves and freezing point curves of various mercaptide salts, including sodium 1-propanethiolate, have been measured, providing valuable data for industrial processes where these salts are used .

科学研究应用

氧化研究

1-丙硫醇钠已在氧化反应中得到研究。例如,已经探索了 1-丙硫醇在甲醇-水介质中被 2,6-二氯苯酚靛酚氧化的过程,揭示了此类反应中涉及的动力学和机理 (Pandey, Mishra, & Kashyap, 1982).

离子选择性电极

钠选择性配体 1,1,1-三[1(1)-(2(1)-氧-4(1)-氧-5(1)-氮-5(1)-甲基)十二烷基]丙烷已用于钠选择性微电极中进行细胞内测量。这证明了 1-丙硫醇钠衍生物在制造对钠离子敏感且选择性的电极方面的潜力 (O'Doherty, Garcia-Diaz, & Armstrong, 1979).

缓蚀

研究表明,3-(三甲氧基甲硅烷基)丙硫醇-1 等化合物(1-丙硫醇钠的衍生物)在 NaCl 溶液中抑制铜腐蚀方面是有效的。此类研究突出了在金属保护和保存技术中的潜在应用 (Beccaria & Bertolotto, 1997).

溶解度和凝固点研究

已经测量了 1-丙硫醇钠在水中的溶解度和凝固点下降,为化学加工和配制中的应用提供了有价值的信息 (Omar, Haroon, Jaubert, & Awan, 2017).

表面反应

已经研究了 1-丙硫醇在表面上的吸附和分解,导致丙硫醇盐的形成,特别是与半导体材料有关的反应。这项研究对于理解表面化学以及开发表面涂层和处理至关重要 (Donev 等,2005).

食品科学

1-丙硫醇钠衍生物已被用于开发食品气味剂定量的稳定同位素稀释测定法,证明了其在食品科学和技术领域的实用性 (Li, Schieberle, & Steinhaus, 2016).

材料科学

在材料科学中,已经研究了硫醇涂层 SERS 表面的稳定性和表面均匀性,包括涉及 1-丙硫醇的表面。这项研究对于使用表面增强拉曼散射的分析技术的开发具有重要意义 (Deschaines & Carron, 1997).

安全和危害

Sodium 1-propanethiolate is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. It should not be inhaled, ingested, or come into contact with skin, eyes, or clothing .

作用机制

Target of Action

Sodium 1-propanethiolate primarily targets hindered esters, lactones, and aryl methyl ethers . These compounds are prevalent in various biochemical reactions and pathways. The role of Sodium 1-propanethiolate is to act as a strong nucleophile, facilitating the dealkylation of these targets .

Mode of Action

The interaction of Sodium 1-propanethiolate with its targets involves a nucleophilic substitution reaction, specifically an S N 2 type reaction . In this reaction, Sodium 1-propanethiolate donates an electron pair to form a new bond with the target molecule, resulting in the removal of an alkyl group .

Biochemical Pathways

Sodium 1-propanethiolate affects the biochemical pathways involving its targets - hindered esters, lactones, and aryl methyl ethers . By facilitating the dealkylation of these compounds, Sodium 1-propanethiolate can influence the downstream effects of these pathways, potentially altering the synthesis of various thiol esters and thio ethers .

Pharmacokinetics

As a salt of an alkanethiol, sodium 1-propanethiolate is expected to have different pharmacokinetic properties compared to its parent compound, 1-propanethiol .

Result of Action

The molecular and cellular effects of Sodium 1-propanethiolate’s action primarily involve the transformation of hindered esters, lactones, and aryl methyl ethers . By acting as a strong nucleophile, Sodium 1-propanethiolate can facilitate the dealkylation of these compounds, potentially leading to changes in their structure and function .

Action Environment

The action, efficacy, and stability of Sodium 1-propanethiolate can be influenced by various environmental factors. For instance, the nucleophilic strength of Sodium 1-propanethiolate can be affected by the polarity of the solvent in which the reaction takes place . .

属性

IUPAC Name |

sodium;propane-1-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSFHIIADLZQJP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

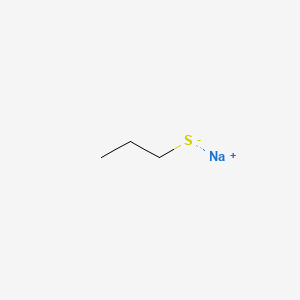

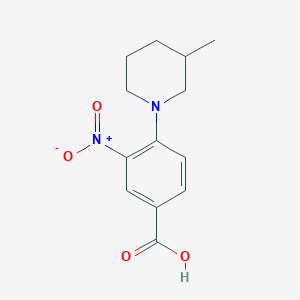

CCC[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-03-9 (Parent) | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006898846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890631 | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6898-84-6 | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006898846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propanethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does sodium 1-propanethiolate interact with antimony(III) tris(0,0-diisobutyl phosphorodithioate)? What are the products formed?

A1: Sodium 1-propanethiolate acts as a nucleophile and participates in a nucleophilic displacement reaction with antimony(III) tris(0,0-diisobutyl phosphorodithioate) []. This reaction leads to the formation of two main products:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

acetate](/img/structure/B1309271.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)